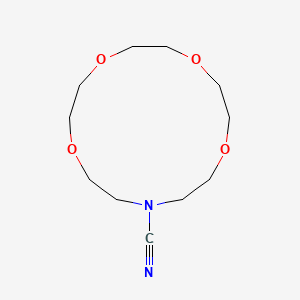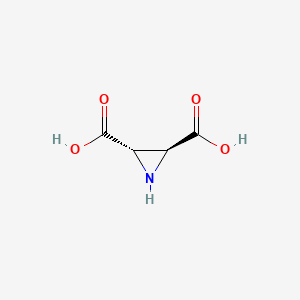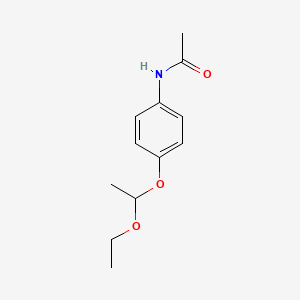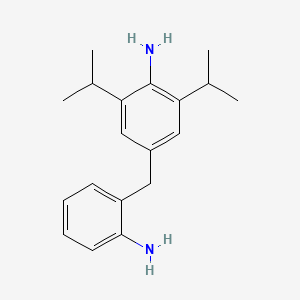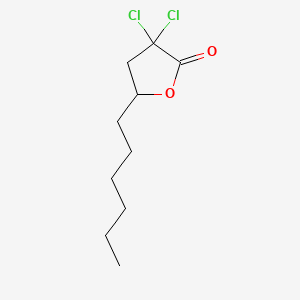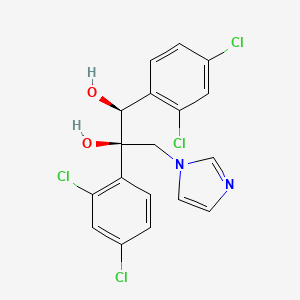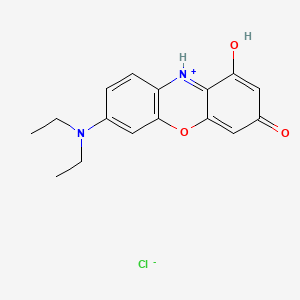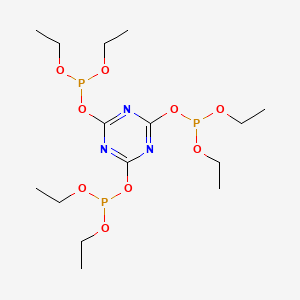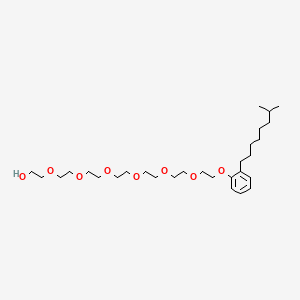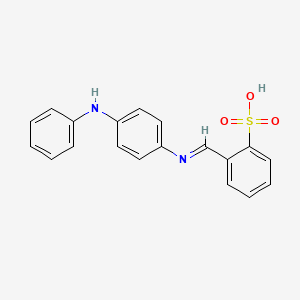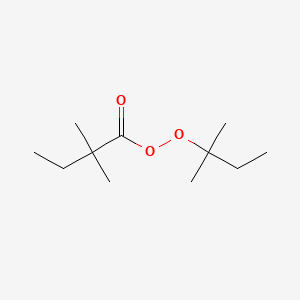![molecular formula C30H65N3O2 B12671290 N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate CAS No. 93839-42-0](/img/structure/B12671290.png)
N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate: is a chemical compound with the molecular formula C28H61N3.xC2H4O2. It is known for its unique structure, which includes long alkyl chains and an ethylenediamine core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate typically involves the reaction of ethylenediamine with octylamine and octyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of ethylenediamine with octylamine to form N-[2-(octylamino)ethyl]ethylenediamine.
Step 2: Alkylation of N-[2-(octylamino)ethyl]ethylenediamine with octyl chloride to form N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine.
Step 3: Acetylation of the resulting compound with acetic acid to form N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate.
Industrial Production Methods
In industrial settings, the production of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: Ensuring the purity of ethylenediamine, octylamine, and octyl chloride.
Reaction Control: Maintaining optimal temperature, pressure, and reaction time.
Purification: Using techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s long alkyl chains allow it to insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, its ethylenediamine core can chelate metal ions, affecting enzymatic activity and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dioctyl-N-[2-(hexylamino)ethyl]ethylenediamine acetate
- N,N’-Dioctyl-N-[2-(decylamino)ethyl]ethylenediamine acetate
- N,N’-Dioctyl-N-[2-(dodecylamino)ethyl]ethylenediamine acetate
Uniqueness
N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness in applications such as surfactants and drug delivery systems, where both solubility and membrane interaction are crucial.
Propriétés
Numéro CAS |
93839-42-0 |
|---|---|
Formule moléculaire |
C30H65N3O2 |
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
acetic acid;N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
RFFDHTBUJRKXJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


